Thieno[3,2-c]pyridin-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-7-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H |
InChI Key |
MCFUVTYFDWKMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=NC=C21)O |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 C Pyridin 7 Ol and Its Analogs
Foundational Strategies for Thienopyridine Ring System Construction
The fundamental approaches to assembling the thienopyridine skeleton can be divided into two main retrosynthetic disconnections: forming the thiophene (B33073) ring from a pyridine (B92270) precursor or, conversely, annulating the pyridine ring onto a thiophene derivative. researchgate.netnih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. nih.gov
Thiophene Ring Annulation via Pyridine Derivatives
This strategy involves the construction of a thiophene ring fused to a pre-existing pyridine core. A common method is the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles. igi-global.com These precursors are typically synthesized from readily available 3-cyanopyridine-2(1H)-thiones by reaction with α-halo carbonyls or α-haloacetonitriles. igi-global.com The cyclization rate is influenced by the stability of the carbanion intermediate, which is affected by the electron-withdrawing nature of substituents. igi-global.com
Another approach involves the reaction of 2-chloropyridine-3-carbonitriles with thioglycolates in a one-pot procedure that combines nucleophilic substitution with a subsequent base-mediated ring closure to form the thiophene ring. igi-global.com More advanced methods utilize palladium-catalyzed cross-coupling reactions. For instance, 3-halo-2-alkynylpyridines can be reacted with sodium sulfide (B99878) to yield the thieno[3,2-b]pyridine (B153574) scaffold. igi-global.com The key 3-halo-2-alkynylpyridine intermediate is itself formed via a selective Sonogashira coupling of an alkyne with a dihalopyridine, such as 3-chloro-2-bromopyridine. igi-global.com
A three-step methodology for synthesizing 2-(hetero)arylthieno[2,3-b] or [3,2-b]pyridines starts with 2,3-dihalopyridines. A regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (B1210775) (NaSMe) forms a key bromo(methylthio)pyridine precursor, which then undergoes Sonogashira coupling and subsequent halocyclization to afford the target thienopyridine. thieme-connect.de
Pyridine Ring Annulation via Thiophene Derivatives
The alternative foundational strategy involves building the pyridine ring onto a thiophene starting material. The modified Pomeranz-Fritsch reaction is a notable example used for the synthesis of the thieno[3,2-c]pyridine (B143518) isomer. igi-global.com This multi-step synthesis begins with thiophene-3-carbaldehyde. igi-global.com Similarly, a process for preparing thieno[3,2-c]pyridine involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide with an acid in an inert organic solvent. google.com
The Gould-Jacobs reaction is another classical method, which involves the intramolecular cyclization of an enamino diester to produce a thieno[3,2-b]pyridine derivative. igi-global.com The construction of the thieno[3,2-c]pyridine core can also be achieved through the intramolecular heteroannulation of appropriately substituted 3-amino-2-functionalized thiophenes. The critical step is the cyclization, which can be performed under thermal conditions or with a Lewis acid to activate a cyano group for nucleophilic attack by the amino group, thereby initiating ring closure.
Advanced Synthetic Approaches to Thieno[3,2-c]pyridine Derivatives
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing thienopyridine scaffolds, including metal-free transformations, catalytic cross-couplings, and multi-component reactions.
Metal-Free Denitrogenative Transformation Reactions
A novel, metal-free approach for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been developed, which proceeds via a fused 1,2,3-triazole intermediate. nih.govnih.gov This three-step method begins with a one-pot triazolization reaction using a starting material like 2-acetylthiophene, followed by a modified Pomeranz-Fritsch cyclization to form a thieno[2,3-c] nih.govigi-global.commdpi.comtriazolo[1,5-ɑ]pyridine compound. nih.govnih.govresearchgate.net The final and key step is an acid-mediated denitrogenative transformation of this triazole intermediate. nih.govnih.gov This reaction allows for late-stage derivatization, yielding various substituted thieno[2,3-c]pyridines, such as 7-(substituted methyl)thieno[2,3-c]pyridines and their corresponding esters, by using different nucleophiles and carboxylic acids. nih.govresearchgate.net
| Entry | Carboxylic Acid Nucleophile | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Formic Acid | 100 | 1 | 4b | 81 |
| 2 | Acetic Acid | 100 | 1 | 4c | 85 |
| 3 | Propionic Acid | 100 | 2 | 4d | 82 |
| 4 | Butyric Acid | 100 | 3 | 4e | 79 |
| 5 | Isobutyric Acid | 100 | 3 | 4f | 75 |
Cross-Coupling Methodologies (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming the carbon-carbon bonds necessary for thienopyridine synthesis. igi-global.com This reaction typically couples a terminal alkyne with an aryl or vinyl halide. In the context of thienopyridine synthesis, it has been used to couple 3-bromothiophene-2-carbaldehyde with various terminal alkynes, which, in the presence of ammonium (B1175870) acetate, generates an intermediate that cyclizes to give thieno[2,3-c]pyridines. igi-global.com
The Sonogashira reaction is also a key step in the synthesis of 2-(hetero)arylthieno[2,3-b] and [3,2-b]pyridines from 2,3-dihalopyridines. researchgate.net The reaction is performed regioselectively on a dihalopyridine with a (hetero)arylalkyne to produce chloro(hetero)arylethynylpyridines, which are then cyclized with sodium sulfide to form the thienopyridine ring system. researchgate.net This can be performed as a one-pot reaction, improving efficiency. researchgate.net
| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-2-chloropyridine | PdCl₂(PPh₃)₂/CuI/Et₃N | 100 | 2 | 70–85 |
| 2-Bromo-3-chloropyridine | PdCl₂(PPh₃)₂/CuI/Et₃N | 100 | 2 | 70–93 |
Multi-Component Reactions (e.g., Gewald Reaction)
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, which are versatile precursors for various heterocyclic systems, including thienopyridines. researchgate.netresearchcommons.org The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.comresearchgate.net
Specifically for thienopyridine synthesis, the Gewald reaction using N-substituted piperidin-4-ones, a methylene-active nitrile, and elemental sulfur consistently yields 4,5,6,7-tetrahydrothieno[2,3-c]pyridines. igi-global.commdpi.com These partially saturated derivatives are important intermediates themselves, for example, in the synthesis of the antiplatelet drug Clopidogrel (B1663587). igi-global.com The reaction is typically catalyzed by secondary amines like morpholine (B109124) or triethylamine (B128534) and proceeds under moderate heating. igi-global.commdpi.com
Cyclization and Condensation Pathways (e.g., Pictet-Spengler Reaction)
A prominent strategy for the synthesis of the thieno[3,2-c]pyridine core, particularly for its saturated analogs like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), is the Pictet-Spengler reaction. clockss.orgwisdomlib.org This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of thieno[3,2-c]pyridine synthesis, a thiophene-based ethylamine (B1201723) is a key starting material.
One approach involves the reaction of thiophene ethyl amine with formaldehyde, often facilitated by microwave irradiation, to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. wisdomlib.org This method can be part of a one-pot synthesis, where the intermediate Schiff base is formed and cyclized in situ before subsequent reactions. wisdomlib.org The reaction is typically facilitated by the formation of a Schiff base, which then undergoes ring closure due to the increased electron density at the point of cyclization. wisdomlib.org
A modified Pictet-Spengler reaction provides a convenient route to prepare various 4,5,6,7-tetrahydrothieno[3,2-c]pyridines. clockss.org The process can be a semi-one-pot method involving the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This highlights the versatility of the Pictet-Spengler reaction in generating fused heterocyclic systems.
Recent research has also demonstrated the use of the Pictet-Spengler reaction in the one-pot synthesis of fully conjugated thieno[3,2-c]pyridine-linked covalent organic frameworks (COFs). bohrium.com This reaction has been shown to improve charge carrier separation efficiency in these materials. bohrium.com
| Starting Materials | Reaction Conditions | Product | Yield |
| Thiophene ethyl amine, Formaldehyde | Microwave irradiation | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | Not specified wisdomlib.org |
| 2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydes | Acid-catalyzed cyclization | 4-Substituted tetrahydrofuro[3,2-c]pyridines | Reasonable yields beilstein-journals.org |
| Indoles, 2-Aminobenzyl alcohols, Benzaldehydes | Trifluoroacetic acid (TFA) in DCE, 80°C | Benzazepino-indoles | Moderate to good yields thieme-connect.com |
Regioselective and Stereoselective Synthesis of Thieno[3,2-c]pyridine Scaffolds
The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex thieno[3,2-c]pyridine derivatives. Various strategies have been developed to achieve this control.
Regioselective synthesis has been achieved through methods like the two-fold Buchwald-Hartwig reaction for the synthesis of thieno[3,2-b]quinolones, a related class of compounds. researchgate.net This approach allows for the introduction of various functional groups at specific positions of the heterocyclic scaffold in good to very good yields. researchgate.net Another example is the K2CO3-mediated cyclization and rearrangement of γ,δ-alkynyl oximes for the synthesis of 2,6-diphenylpyridin-3-ol, showcasing regioselective C-N bond formation. ijpsonline.com
For the thieno[2,3-c]pyridine isomer, a metal-free synthesis via fused 1,2,3-triazoles has been reported. researchgate.net This three-step method involves a one-pot triazolation reaction, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation to yield the desired products. researchgate.net
Stereoselective synthesis is also a key area of research. A novel thia-Prins bicyclization approach has been developed for the stereoselective synthesis of hexahydro-2H-thieno[3,2-c]thiopyran derivatives using indium(III) bromide as a catalyst. acs.org
| Method | Key Features | Resulting Scaffold |
| Two-fold Buchwald-Hartwig reaction | Regioselective introduction of functional groups. researchgate.net | Thieno[3,2-b]quinolones researchgate.net |
| K2CO3-mediated cyclization | Rearrangement of γ,δ-alkynyl oximes. ijpsonline.com | 2,6-Diphenylpyridin-3-ol ijpsonline.com |
| Metal-free denitrogenative transformation | Synthesis via fused 1,2,3-triazoles. researchgate.netnih.gov | Thieno[2,3-c]pyridine derivatives researchgate.netnih.gov |
| Thia-Prins bicyclization | Stereoselective synthesis using InBr3. acs.org | Hexahydro-2H-thieno[3,2-c]thiopyran derivatives acs.org |
Derivatization Strategies for the Hydroxyl Group at Position 7 of Thieno[3,2-c]pyridin-7-ol
The hydroxyl group at the 7-position of the thieno[3,2-c]pyridine ring system is a key functional handle for further molecular modifications. Common derivatization strategies include etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether. For instance, in the synthesis of related thieno[3,2-b]pyridine derivatives, the hydroxyl group has been converted to the corresponding triflate, which then undergoes palladium-catalyzed cross-coupling reactions. researchgate.net This demonstrates a method to introduce aryl or other substituents at the 7-position via an ether linkage.
Esterification: The hydroxyl group can also undergo esterification. In a related system, thieno[2,3-c]pyridine-7-ylmethyl ester derivatives have been synthesized by reacting the corresponding alcohol with various carboxylic acids at 100°C for 1-3 hours, affording good yields. nih.gov A common method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). srce.hrorgsyn.org This method is effective for a wide range of carboxylic acids and alcohols. orgsyn.org
| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |
| Etherification (via triflate) | Triflic anhydride, followed by Pd-catalyzed cross-coupling | Aryl ether researchgate.net |
| Esterification | Carboxylic acid, 100°C | Ester nih.gov |
| Esterification | Carboxylic acid, DCC, 4-DMAP | Ester srce.hrorgsyn.org |
Chemical Reactivity and Transformation Pathways of Thieno 3,2 C Pyridin 7 Ol Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thienopyridine Core
The reactivity of the thieno[3,2-c]pyridine (B143518) core is a blend of the characteristics of its constituent thiophene (B33073) and pyridine (B92270) rings. clockss.org The thiophene ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution. clockss.org
Electrophilic Aromatic Substitution:
The electron-rich nature of the thiophene and pyridine rings allows for electrophilic substitution reactions such as nitration and halogenation. Kinetic studies on the related thieno[2,3-b]pyridine (B153569) system have provided insights into the reactivity towards electrophiles. rsc.org For instance, nitration using acetyl nitrate (B79036) or benzoyl nitrate can introduce a nitro group onto the ring system. clockss.org Halogenation, such as bromination with N-bromosuccinimide (NBS), has been shown to occur on the thienopyridine ring. google.com
A study on the bromination of benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine with NBS resulted in the quantitative yield of the corresponding brominated product, demonstrating the feasibility of electrophilic halogenation on this scaffold. google.com
Nucleophilic Aromatic Substitution (SNAr):
The pyridine moiety of the thienopyridine core is susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions relative to the nitrogen atom. stackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction. stackexchange.com
Displacement of leaving groups, such as a chlorine atom, by various nucleophiles is a common strategy for functionalization. For example, 4-chlorothieno[3,2-d]pyrimidine (B95853) has been shown to react with morpholine (B109124) and piperidine (B6355638) to yield the corresponding substituted products in high yields (90% and 86% respectively). nih.gov Similarly, reactions with amines and alcohols can lead to the formation of new C-N and C-O bonds. nih.gov The hydroxyl group of thieno[3,2-b]pyridin-6-ol (B183330) can also participate in nucleophilic substitution reactions. smolecule.com
| Reaction Type | Reagent | Product Type | Reference |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-thienopyridine | google.com |
| Nitration | Acetyl nitrate | Nitro-thienopyridine | clockss.org |
| Nucleophilic Substitution | Morpholine | Morpholinyl-thienopyrimidine | nih.gov |
| Nucleophilic Substitution | Piperidine | Piperidinyl-thienopyrimidine | nih.gov |
Functional Group Interconversions and Derivatizations (e.g., Esterification, Amidation)
The hydroxyl group of thieno[3,2-c]pyridin-7-ol and other functional groups on its derivatives can undergo a variety of interconversions and derivatizations. These reactions are crucial for creating diverse libraries of compounds for screening and for synthesizing target molecules with specific properties. ub.edudeanfrancispress.com
Esterification and Amidation:
The hydroxyl group can be readily converted into esters and amides. For instance, thieno[2,3-c]pyridine-7-ylmethyl ester derivatives have been synthesized by reacting the corresponding alcohol with carboxylic acids. nih.gov Amidation reactions are also common. The synthesis of 4-amino-3-(3-phenylmethanesulfonyl-phenoxy-methyl]-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide demonstrates the formation of an amide at the 7-position. googleapis.com The carboxamide function has been found to be essential for the activity of some thienopyridine derivatives as HIV regulatory complex inhibitors. nih.gov
Other Functional Group Interconversions:
The sulfonyl chloride group in compounds like 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. smolecule.com The bromine atom on the same molecule can be displaced in reactions with strong nucleophiles, allowing for further functionalization. smolecule.com The conversion of a nitrile group to a carboxylic acid via hydrolysis is another key transformation used in the synthesis of thienopyridine derivatives. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| Thieno[2,3-c]pyridin-7-ylmethanol | Carboxylic Acid | Thieno[2,3-c]pyridine-7-ylmethyl ester | nih.gov |
| Thieno[3,2-c]pyridine carboxylic acid | 2-Hydroxy-ethylamine | Thieno[3,2-c]pyridine-7-carboxamide | googleapis.com |
| 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride | Amine/Alcohol | Sulfonamide/Sulfonate ester | smolecule.com |
| Thienopyridine nitrile | Sodium hydroxide | Thienopyridine carboxylic acid | nih.gov |
Rearrangement Reactions and Scaffold Modifications
Rearrangement reactions and scaffold modifications offer pathways to novel and structurally complex molecules from this compound derivatives.
One notable example is a Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes, which provides access to thieno[3,2-c]pyridinones. thieme-connect.com This process involves the formation of a vinylogous thioamide, followed by ring expansion, cyclization, and aromatization to yield the thieno[3,2-c]pyridinone core. thieme-connect.com The resulting 2,3-dihydrothieno[3,2-c]pyridinones can be readily oxidized to the fully aromatic thieno[3,2-c]pyridinones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com
Another example involves the rearrangement of 7-aryloxazolo[5,4-b]pyridines, which can be transformed into benzo[c] rsc.orgsmolecule.comnaphthyridine-4(3H)-ones and thieno[3,2-c] rsc.orgsmolecule.comnaphthyridine-6(7H)-ones. researchgate.net
| Starting Material | Reagent(s) | Key Transformation | Product | Reference |
| Aminopropenoyl cyclopropane | Lawesson's Reagent | Domino reaction, ring expansion, cyclization | 2,3-Dihydrothieno[3,2-c]pyridinone | thieme-connect.com |
| 2,3-Dihydrothieno[3,2-c]pyridinone | DDQ | Oxidation | Thieno[3,2-c]pyridinone | thieme-connect.com |
| 7-Aryloxazolo[5,4-b]pyridine | Aluminum chloride | Rearrangement | Thieno[3,2-c] rsc.orgsmolecule.comnaphthyridine-6(7H)-one | researchgate.net |
Exploration of Reactivity for Novel Hybrid Structures and Fused Systems
The thieno[3,2-c]pyridine scaffold serves as a building block for the construction of more complex hybrid structures and fused ring systems. These novel architectures are of interest for their potential applications in materials science and medicinal chemistry.
For example, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits has been synthesized for use in organic field-effect transistors. rsc.org The synthesis of novel pyranopyridothienopyrimidines has been achieved starting from fused thieno[3,2-d] rsc.orgnih.govoxazin-4-one derivatives. arkat-usa.org The reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in phosphoric acid leads to the formation of thieno[3,2-c] rsc.orgsmolecule.comnaphthyridine derivatives through an intramolecular cyclization under Pictet-Spengler conditions. researchgate.net
Furthermore, the reaction of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids has been explored to synthesize new thienopyridine derivatives. researchgate.net The thieno[3,2-c]pyridine ring has also been incorporated into iridium complexes for use in organic light-emitting diodes (OLEDs). researchgate.net
| Starting Scaffold | Reaction Type | Resulting Structure | Application/Significance | Reference |
| Thieno[3,2-c]pyridine-4,6-dione | Polymerization | Bisisoindigo polymer | Organic semiconductors | rsc.org |
| Fused thieno[3,2-d] rsc.orgnih.govoxazin-4-one | Reaction with amines | Pyranopyridothienopyrimidines | Novel fused heterocyclic systems | arkat-usa.org |
| 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one | Pictet-Spengler reaction | Thieno[3,2-c] rsc.orgsmolecule.comnaphthyridines | Fused heterocyclic systems | researchgate.net |
| Thieno[3,2-c]pyridine | Complexation with Iridium | Iridium complexes | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
Computational Chemistry and in Silico Modeling of Thieno 3,2 C Pyridin 7 Ol
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations offer a powerful means to understand the intrinsic electronic properties of Thieno[3,2-c]pyridin-7-ol. These methods elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a critical parameter that influences the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. wuxiapptec.comresearchgate.net
For thieno[3,2-b]thiophene, a related fused thiophene (B33073) system, theoretical calculations at the B3LYP/6-31G(d) level have determined HOMO and LUMO energy levels to be -5.85 eV and -0.72 eV, respectively. acs.org This results in a band gap of 5.13 eV. acs.org In another study on thieno[3,2-b]thiophene-based polymers, the HOMO and LUMO energy levels were calculated to be -5.21 eV and -2.67 eV, respectively. researchgate.net While these values are for a related but different molecule, they provide a general idea of the electronic characteristics that can be expected for fused thienopyridine systems. The reactivity of such systems can be gauged by the energy difference between the LUMO and HOMO orbitals. wuxiapptec.com
The interaction of these frontier orbitals dictates the course of chemical reactions. For instance, in a nucleophilic attack, electrons flow from the HOMO of the nucleophile to the LUMO of the electrophile. wuxibiology.com Therefore, the spatial distribution and energy levels of the HOMO and LUMO of this compound are crucial for predicting its behavior in chemical transformations.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Such information is critical for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with other molecules, including biological targets. researchgate.netscispace.com
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. arxiv.org
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions, when compared with experimental data, can help in the assignment of signals and confirm the proposed structure. For instance, in related thieno[2,3-b]pyridine (B153569) derivatives, two-dimensional NMR techniques have been crucial in proving their structures. researchgate.net
Infrared (IR): IR spectroscopy probes the vibrational modes of a molecule. Computational models can predict the frequencies and intensities of IR absorption bands, which correspond to specific functional groups and bond vibrations within the molecule. For this compound, characteristic bands for the O-H, C=O (in its keto tautomer), C-N, and C-S bonds would be expected. The PubChem database entry for the tautomer 4H-thieno[3,2-b]pyridin-7-one lists available FTIR and ATR-IR spectra. nih.gov
Mass Spectral Fragmentation Patterns: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. arxiv.org Computational simulations can help predict the likely fragmentation pathways of this compound upon ionization, aiding in the interpretation of the mass spectrum and confirming the molecular weight. The molecular formula for Thieno[3,2-b]pyridin-7-ol is C₇H₅NOS, with a molecular weight of 151.19 g/mol . nih.gov
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting binding modes and estimating the strength of the interaction.
Molecular docking studies on related thieno[2,3-c]pyridine (B153571) derivatives have been performed to understand their binding modes with targets like Hsp90. nih.govmdpi.com These studies revealed key interactions, such as hydrogen bonds and salt bridges, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com For example, in one study, the protonated nitrogen of a thiomorpholine (B91149) group in a thieno[2,3-c]pyridine derivative formed a strong hydrogen bond with the carbonyl oxygen of an aspartate residue. mdpi.com
For this compound, docking simulations could be employed to predict its binding orientation and affinity with various biological targets. The hydroxyl group and the pyridine (B92270) nitrogen are likely to be key pharmacophoric features, participating in hydrogen bonding with receptor sites. The planar aromatic system can engage in π-π stacking or hydrophobic interactions. Such studies are crucial for identifying potential protein targets and for the rational design of more potent analogs.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. It is often calculated based on the binding affinity (such as IC₅₀ or Kᵢ) and the number of heavy atoms in the molecule. The formula −RTln(IC₅₀)⁻¹, where R is the gas constant, T is the temperature, and HA is the heavy atom count, is a common way to calculate LE. acs.org
In a study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which share a similar fused heterocyclic core, ligand efficiency was used as a key metric to guide the optimization of hit compounds into more potent leads. acs.org Compounds with higher ligand efficiency values are generally considered more promising starting points for drug development. Computational assessments of the ligand efficiency of this compound, based on predicted binding affinities from docking studies, could provide valuable insights into its potential as a fragment or lead compound for various therapeutic targets.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of a molecule in a defined environment (e.g., in a solvent or interacting with a biological target), MD can reveal preferred conformations, flexibility, and the stability of molecular complexes. nih.gov
While specific MD simulation studies focusing solely on this compound are not extensively detailed in the available literature, the application of this technique to structurally related heterocyclic systems demonstrates its utility. For instance, MD studies on other kinase inhibitors are used to assess the stability of the ligand-protein complex over time, building upon insights from initial molecular docking. nih.govnih.gov
The process for studying this compound would involve:
System Setup: Placing the molecule in a simulation box, typically solvated with water molecules to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.
Analysis: Analyzing this trajectory to understand the molecule's flexibility, identify stable and transient conformations, and map its conformational energy landscape.
Such simulations are critical for understanding how the molecule might adapt its shape upon approaching a biological target, a key aspect of its mechanism of action. nih.gov
In Silico Prediction of Biological Interactions (e.g., Pharmacokinetic Property Prediction for Lead Identification)
In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a vital step in early-stage drug discovery for identifying promising lead compounds. nih.gov Computational models can estimate these properties for derivatives of the thieno[3,2-c]pyridine (B143518) scaffold, helping to prioritize candidates with favorable drug-like characteristics.
Studies on various thienopyridine derivatives have utilized in silico tools to predict their ADME profiles. For example, research on thieno[2,3-c]pyridine derivatives as potential anticancer agents involved ADME prediction to establish their drug-likeness. mdpi.comnih.gov Similarly, pharmacokinetic properties of novel Bruton's tyrosine kinase (BTK) inhibitors based on the thieno[3,2-c]pyridin-4-amine (B1356683) framework were evaluated to identify candidates with good in vivo profiles. researchgate.net
The table below summarizes key pharmacokinetic parameters predicted for various thienopyridine derivatives in different research studies.
| Thienopyridine Scaffold | Predicted Property | Finding | Significance | Source |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine Derivatives | Drug-Likeliness | Evaluated to establish the potential of the synthesized compounds as drug candidates. | Helps filter out compounds with poor physicochemical properties early in the discovery process. | mdpi.com |
| Thiazoloquinolinone Derivatives (related heterocyclic system) | Intestinal Absorption | All tested compounds demonstrated significant intestinal absorption, with one derivative showing 95.5% absorption. | High absorption is crucial for oral bioavailability. | nih.gov |
| Pyridine Derivatives | Blood-Brain Barrier (BBB) Permeability | Certain compounds were predicted to have no BBB permeability. | Lack of CNS penetration can reduce the risk of central nervous system side effects. | tandfonline.com |
| Thieno[3,2-d]pyrimidine (B1254671) Derivatives | Oral Bioavailability | Compound 10b showed a half-life (T1/2) of 3.8 hours and significant plasma exposure (AUC) after oral administration in mice. | Indicates the compound is absorbed and remains in circulation long enough to be effective. | acs.org |
These predictions are essential for optimizing lead compounds, aiming for a balance of high potency, good selectivity, and favorable pharmacokinetic profiles to ensure the molecule can reach its target and exert a therapeutic effect. researchgate.net
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. cutm.ac.in By understanding the architecture of a target's binding site, medicinal chemists can design molecules that fit precisely and interact with key residues to achieve high affinity and selectivity. The thienopyridine scaffold has been successfully employed in SBDD for various targets.
A notable example involves the design of novel Bruton's tyrosine kinase (BTK) inhibitors using a thieno[3,2-c]pyridin-4-amine core. researchgate.net Molecular docking simulations were used to predict how these compounds would bind to the BTK active site. These studies revealed critical interactions, such as a hydrogen bond between the nitrogen atom of the thieno[3,2-c]pyridine ring and the amino acid residue Met477 of the BTK kinase. researchgate.net This interaction is reported to be critical for maintaining potent inhibitory activity. researchgate.net
In another study, thieno[2,3-d]pyrimidine (B153573) analogs were designed as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov Docking studies showed that the thieno[2,3-d]pyrimidine scaffold could form key hydrogen bonds within the active sites of these enzymes, mimicking the interactions of known inhibitors. nih.gov
The table below details examples of SBDD approaches using thienopyridine scaffolds.
| Target Protein | Thienopyridine Scaffold | Key Findings from Docking | Resulting Activity | Source |
|---|---|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | Thieno[3,2-c]pyridin-4-amine | The nitrogen of the thienopyridine ring forms a crucial hydrogen bond with the backbone of Met477 in the BTK hinge region. | Discovery of potent inhibitors, with one compound (14g ) showing an IC₅₀ value of 12.8 nM. | researchgate.net |
| Heat shock protein 90 (Hsp90) | Thieno[2,3-c]pyridine | Molecular docking results indicated crucial molecular interactions of the synthesized ligands against the target Hsp90. | Identified compound 6i as a potent anticancer agent with IC₅₀ values of 10.8 µM against HSC3 cells. | nih.govnih.gov |
| GARFTase / AICARFTase | Thieno[2,3-d]pyrimidine | The bicyclic scaffold forms hydrogen bonds with key residues (e.g., Asp546, Asn489 in AICARFTase). Docked scores ranged from -14.82 to -16.26 kcal/mol. | Led to the design of dual inhibitors with activity against folate receptor-expressing tumors. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Thieno[2,3-d] mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | Promising derivatives were evaluated through molecular docking to predict their mechanism of action. | Compounds showed potent cytotoxicity against MCF-7 cancer cells (IC₅₀ = 14.5 µM for compound 10e ). | mdpi.com |
These examples underscore the power of SBDD in leveraging the structural features of the thienopyridine core to develop potent and selective inhibitors for a range of therapeutic targets.
Mechanistic Investigations of Biological Activities of Thieno 3,2 C Pyridin 7 Ol Derivatives Non Clinical
Enzyme Inhibition Mechanisms and Target Specificity
Kinase Inhibition
Derivatives of the thieno[3,2-c]pyridine (B143518) core have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.
One notable area of research has focused on Glycogen (B147801) Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.govacs.org A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. nih.gov In this design, the thieno[3,2-c]pyrazole framework was engineered to form hydrogen bonds with the hinge region of the enzyme's ATP-binding site. nih.govacs.org One particular derivative, compound 16b , was identified as a highly potent GSK-3β inhibitor with an IC50 value of 3.1 nM in in-vitro assays. nih.gov Further studies demonstrated that compound 16b exhibited good selectivity when tested against a panel of 21 other kinases, though some activity against CDK5 and Casein Kinase 2 (CK2) was noted. nih.gov Mechanistically, this compound was found to inhibit GSK-3β in SH-SY5Y neuroblastoma cells by increasing the phosphorylation of the enzyme at its Ser9 residue, a key inhibitory modification. nih.gov
| Compound | Substituent | GSK-3β IC50 (nM) |
|---|---|---|
| 16b | Acetyl | 3.1 |
| 16c | n-Butyryl | 34.2 |
| 16e | Benzoyl | 41.5 |
| 16d | Methane sulfonyl | >1000 |
While extensive research has been conducted on related heterocyclic systems, specific mechanistic studies on Thieno[3,2-c]pyridine derivatives for other kinases listed in the outline are limited in the available literature. For context, research on different isomers has shown promise. For instance, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as potential Hsp90 inhibitors. nih.gov Similarly, various thienopyrimidine scaffolds, which are structurally related to thienopyridines, have been explored as inhibitors for EGFR, PI3K, FGFR, B-raf, and CK2. acs.orgacs.orggoogle.comigi-global.commdpi.com However, detailed enzymatic inhibition data for the specific Thieno[3,2-c]pyridine scaffold against these targets remains an area for further investigation.
Phosphodiesterase Inhibition (e.g., PDE7, PDE4, PDE3, PDE5)
The potential for thieno[3,2-c]pyridine derivatives to act as inhibitors of phosphodiesterase (PDE) enzymes is an area of interest, though direct mechanistic studies are not widely available. Research into closely related heterocyclic structures provides some insight. For example, a series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, which feature a thieno[3,2-d]pyrimidine (B1254671) core, were discovered to be highly potent PDE7 inhibitors. nih.gov The most promising compound from this series also demonstrated good selectivity against PDE3, PDE4, and PDE5. nih.gov Additionally, a broader review of thienopyridine chemistry notes that some thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors for cGMP-specific phosphodiesterase 5 (PDE5). igi-global.com These findings suggest the therapeutic potential of the broader thienopyridine class of compounds as PDE inhibitors, although specific data on the Thieno[3,2-c]pyridine isomer is needed.
Lipoxygenase (LOX) and Cyclooxygenase (COX-2) Modulation
The modulation of enzymes in the eicosanoid biosynthesis pathway, such as lipoxygenase (LOX) and cyclooxygenase (COX), is a key strategy for anti-inflammatory drug development. While direct evidence for Thieno[3,2-c]pyridine derivatives is scarce, studies on related isomers highlight the potential of the thienopyridine scaffold. Derivatives of thieno[2,3-b]pyridine (B153569) have been investigated as dual inhibitors of both COX-1/2 and 5-lipoxygenase (5-LOX). nih.gov Furthermore, a review on the biological activity of thienopyridines indicates that certain thieno[2,3-c]pyridine derivatives act as 5-lipoxygenase inhibitors. igi-global.com These studies on related isomers suggest that the thienopyridine nucleus is a viable pharmacophore for developing novel anti-inflammatory agents, warranting further investigation into the specific activity of the thieno[3,2-c]pyridine scaffold.
Receptor Modulation and Signaling Pathways
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation
Significant research has been conducted on thienopyridine derivatives as modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), a key target for central nervous system disorders. These studies have primarily focused on the thieno[3,2-b]pyridine (B153574) and thieno[2,3-b]pyridine isomers as negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site to inhibit its function. nih.govnih.govnih.gov
A scaffold-hopping approach from known picolinamide-based mGlu5 NAMs led to the identification of the thieno[3,2-b]pyridine-5-carboxamide core as a highly competent replacement. nih.gov Derivatives from this series were found to be potent mGlu5 NAMs with human mGlu5 (hmGlu5) IC50 values in the nanomolar range. nih.gov For example, replacing a picolinamide (B142947) core with the thieno[3,2-b]pyridine scaffold resulted in a compound (19aB ) with a potent hmGlu5 IC50 of 61 nM. nih.gov Further optimization by substituting a methyl group at the 6-position of the pyridine (B92270) amide (compound 19aD ) led to a three-fold improvement in potency. nih.gov
| Compound | Amide Moiety | hmGlu5 IC50 (nM) |
|---|---|---|
| 19aB | 5-Fluoropyridin-2-yl | 61 |
| 19aD | 6-Methylpyridin-2-yl | 22 |
| 19aC | 6-Fluoropyridin-2-yl | 1100 |
These compounds function by reducing the intracellular calcium mobilization response triggered by glutamate. acs.org While these detailed mechanistic studies have established the thieno[3,2-b]pyridine core as a promising scaffold for mGlu5 NAMs, analogous investigations for the thieno[3,2-c]pyridine isomer are not extensively documented.
Serotonin (B10506) (5-HT1, 5-HT2) and Dopamine (B1211576) (D2) Receptor Interactions
The interaction of thieno[3,2-c]pyridine derivatives with key monoamine neurotransmitter receptors is of interest for their potential application in treating neuropsychiatric disorders. A study exploring new pharmacophores for antipsychotic activity identified both the thieno[3,2-c]pyridine and the related furo[3,2-c]pyridine (B1313802) rings as promising scaffolds, suggesting likely interactions with dopamine and/or serotonin receptor systems. acs.org
While specific binding affinities and functional data for thieno[3,2-c]pyridine derivatives at 5-HT1, 5-HT2, and D2 receptors are limited, research on related isomers provides some clues. For instance, a series of (R)-1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridine derivatives were synthesized and found to possess a strong affinity for the 5-HT1A receptor subtype. nih.gov In that study, the (R)-isomers were active while the (S)-isomers were not, indicating stereospecific binding to the receptor. nih.gov Another study on thienopyrrole bioisosteres of tryptamine, which are structurally distinct but share the thiophene (B33073) fused to a nitrogen-containing ring, showed significant affinity for 5-HT1A receptors. nih.gov These findings underscore the potential of the broader thienopyridine class to interact with serotonin receptors, although detailed mechanistic studies are required to characterize the specific interactions and functional consequences of thieno[3,2-c]pyridine derivatives at these targets.
Cellular Level Mechanistic Studies (in vitro, non-clinical)
In vitro studies on thienopyridine derivatives have revealed significant effects on various cellular processes, including cell cycle progression, cell death pathways, and anti-proliferative activity across several cancer cell lines.
Cell Cycle Progression Modulation (e.g., G2 phase arrest)
Thienopyridine derivatives have demonstrated a consistent ability to modulate cell cycle progression, frequently leading to arrest in the G2 or G2/M phase.
Thieno[2,3-c]pyridine Derivatives : One derivative, compound 6i, was shown to cause a significant accumulation of cells in the G2 phase. nih.gov In head and neck cancer cells (HSC3), the G2 population increased from 34.6% in control cells to 46.4% after treatment. nih.gov An even more pronounced effect was seen in colorectal cancer cells (RKO), where the G2 population rose from 34.5% to 64.2%, indicating a disruption of normal cell cycle progression. nih.gov This G2 phase arrest was accompanied by a marked reduction in the proportion of cells in the G1 and S phases. nih.gov
Thieno[2,3-b]pyridine Derivatives : These derivatives also induce G2/M phase arrest in cancer cells. nih.govnih.govresearchgate.netbioscientifica.com Studies in the aggressive metastatic prostate cancer cell line PC3 showed that treatment with these compounds for 24 hours led to a pronounced G2/M arrest. nih.gov This effect has also been observed in breast cancer cell lines. bioscientifica.com
Thieno[3,2-b]pyridine Derivatives : In contrast to the G2/M arrest seen with other isomers, one methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative (compound 2e) was found to cause an increase in the G0/G1 phase and a decrease in the S phase in the triple-negative breast cancer (TNBC) cell line MDA-MB-231. mdpi.com Another study on a different thieno[3,2-b]pyridine derivative (compound 3c) in the NCI-H460 non-small cell lung cancer line also noted a decrease in the percentage of cells in the G0/G1 phase. nih.gov
Investigating Cell Death Pathways (e.g., cuproptosis, non-apoptotic mechanisms)
The induction of cell death by thienopyridine derivatives appears to occur through diverse mechanisms, including both apoptotic and non-apoptotic pathways.
Apoptotic Mechanisms : Conversely, some thieno[2,3-b]pyridine derivatives have been shown to promote apoptosis. nih.govresearchgate.net In PC3 prostate cancer cells, these compounds significantly increased apoptosis over a 72-hour time course, as measured by DNA hypodiploidy assays. nih.gov This apoptotic cell death was confirmed to be caspase-dependent. nih.gov Similarly, a thieno[3,2-b]pyridine derivative was found to increase apoptosis levels in NCI-H460 lung cancer cells. nih.gov
While the specific copper-dependent cell death pathway of cuproptosis has been explored as a potential cancer therapy strategy, current research has not explicitly linked it to the mechanism of action of thieno[3,2-c]pyridin-7-ol derivatives. researchgate.net
Effects on Neuronal Processes (e.g., neurite outgrowth)
The thienopyridine scaffold has been investigated for its effects on the nervous system, particularly in the context of neuropathic pain and potential antipsychotic activity.
Derivatives of tetrahydrothieno[2,3-c]pyridine have been designed and synthesized as selective antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target implicated in chronic pain. nih.gov Certain compounds from this class demonstrated pain-suppressing activity in animal models, suggesting a promising therapeutic potential for neuropathic pain. nih.gov Additionally, thieno[3,2-c]pyridine derivatives have been explored as new pharmacophores for potential antipsychotic agents, showing significant affinity for serotonin 5-HT1 and 5-HT2 receptors and distinct effects on dopamine neurons. nih.gov However, direct studies on the effect of these compounds on specific neuronal processes like neurite outgrowth are not extensively detailed in the available literature.
Inhibition of Inflammatory Mediators (e.g., NFκB activation)
The broader class of pyridine and pyrimidine (B1678525) derivatives is recognized for its potential in developing agents that can dually target inflammation and cancer cell proliferation. While direct evidence detailing the inhibition of specific inflammatory mediators like NF-κB by this compound derivatives is limited, the general thienopyridine scaffold is noted for its anti-inflammatory activity among other pharmacological properties.
Anti-proliferative Effects in Cancer Cell Lines (e.g., breast, head and neck, colorectal cancer)
Derivatives of the thienopyridine scaffold have demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines.
Breast Cancer : Multiple studies have confirmed the efficacy of thienopyridine derivatives against breast cancer cell lines. A thieno[2,3-c]pyridine derivative (compound 6i) showed potent inhibition of T47D (IC₅₀ = 11.7 µM) and MCF7 (IC₅₀ = 16.4 µM) cell lines. mdpi.com Thieno[2,3-b]pyridines have also shown potent activity, with some compounds exhibiting IC₅₀ values in the nanomolar range against triple-negative breast cancer cell lines like MDA-MB-231. nih.gov Furthermore, novel thieno[3,2-b]pyridine derivatives have shown antitumor activity against TNBC cell lines MDA-MB-231 and MDA-MB-468, while showing no relevant toxicity to non-tumorigenic mammary epithelial cells. mdpi.com
Head and Neck Cancer : Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of the head and neck cancer cell line HSC3. mdpi.comresearchgate.net Compound 6i, for instance, displayed an IC₅₀ value of 10.8 µM against this cell line. mdpi.com
Colorectal Cancer : The anti-proliferative effects extend to colorectal cancer. Compound 6i, a thieno[2,3-c]pyridine derivative, demonstrated potent inhibition of the RKO colorectal cancer cell line with an IC₅₀ of 12.4 µM. mdpi.comresearchgate.net
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HSC3 | Head and Neck | 10.8 | mdpi.com |
| T47D | Breast | 11.7 | mdpi.com |
| RKO | Colorectal | 12.4 | mdpi.com |
| MCF7 | Breast | 16.4 | mdpi.com |
Target Engagement and Selectivity Profiling in Biological Systems
Research into the molecular targets of thienopyridine derivatives has revealed that this scaffold can interact with a range of biological molecules, often with high selectivity. This polypharmacology suggests that the anticancer effects may arise from modulating multiple cellular pathways.
Hsp90 Inhibition : In silico molecular docking studies have suggested that thieno[2,3-c]pyridine derivatives may act as inhibitors of Heat shock protein 90 (Hsp90). nih.govresearchgate.net Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival.
Kinase Inhibition : The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective kinase inhibitors. nih.gov These compounds can act as ATP-competitive inhibitors that anchor at the kinase back pocket. nih.gov This approach has led to the development of selective inhibitors for underexplored protein kinases like Haspin and CDKLs. nih.gov
Phospholipase C (PLC) Inhibition : Thieno[2,3-b]pyridines were initially discovered as potential inhibitors of phosphoinositide phospholipase C (PI-PLC) isoforms. nih.govnih.gov This enzyme is upregulated in many cancers, and its inhibition is a likely contributor to the observed cytotoxic effects of these compounds. nih.gov Molecular modeling suggests that derivatives can be modified to target a lipophilic pocket within the active site of PI-PLC, enhancing their anti-proliferative activity. nih.gov
Other Targets : The versatility of the thienopyridine scaffold is further demonstrated by the development of derivatives targeting other systems. Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT). nih.gov Other derivatives of the core structure have been designed as potent smoothened (Smo) receptor antagonists, which inhibit the Hedgehog signaling pathway implicated in several cancers. rsc.org
The selectivity of these compounds is a key feature. For example, thieno[3,2-b]pyridine-based kinase inhibitors can maintain high kinome-wide selectivity. nih.gov Similarly, hPNMT inhibitors based on the tetrahydrothieno[3,2-c]pyridine scaffold were found to be more selective for their target versus the α₂-adrenoceptor compared to their isosteric counterparts. nih.gov
Potential Applications and Future Directions in Academic Drug Discovery of Thieno 3,2 C Pyridin 7 Ol
Identification of Thienopyridine Derivatives as Lead Compounds for Diverse Therapeutic Areas
The fusion of thiophene (B33073) and pyridine (B92270) rings creates a bioisostere of purines and pyrimidines, allowing thienopyridine derivatives to interact with a wide range of biological targets. nih.gov This has led to their investigation in numerous therapeutic fields, demonstrating a broad spectrum of pharmacological activities. researchgate.net
Anticancer Agent Development (e.g., Hsp90 inhibitors, PI3K inhibitors)
The thienopyridine framework is a prominent scaffold in the development of novel anticancer agents, targeting various pathways involved in tumor growth and survival. chemimpex.com
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for cancer cell proliferation and survival. Its inhibition leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. Researchers have synthesized and evaluated a series of thieno[2,3-c]pyridine (B153571) derivatives as potential Hsp90 inhibitors. mdpi.comnih.gov In one study, a thiomorpholine-substituted hybrid compound, 6i , demonstrated potent, broad-spectrum anticancer activity against breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cell lines. mdpi.comresearchgate.net This compound was found to induce cell cycle arrest at the G2 phase. mdpi.comresearchgate.net
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently dysregulated in human cancers, playing a critical role in cell growth, proliferation, and survival. nih.gov This has made PI3K a key target for anticancer drug development. rsc.org Morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as anti-PI3K agents. nih.gov One derivative, Compound VIb , showed significant enzymatic inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition) and was active against cancer cell lines with overexpressed PI3K. nih.gov Another thieno[2,3-d]pyrimidine derivative demonstrated significant antitumor efficacy via PI3K inhibition against the NCI 60 cell line panel. researchgate.net
Other Anticancer Targets: Beyond Hsp90 and PI3K, thienopyridine derivatives have been developed to target other key molecules in oncology. A series of novel tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and showed promising inhibitory activity against the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. rsc.org Additionally, a potent thienopyridine analog, 1g , was identified as a specific inhibitor of hepatocellular carcinoma (HCC). It selectively inhibits the proliferation of human hepatoma HepG2 cells with an IC₅₀ value of 0.016μM and induces G₀/G₁ arrest and apoptosis. nih.gov
| Compound | Scaffold | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Compound 6i | Thieno[2,3-c]pyridine | Hsp90 Inhibition | Potent activity against multiple cancer cell lines; induces G2 phase cell cycle arrest. | mdpi.comresearchgate.net |
| Compound VIb | Thieno[2,3-d]pyrimidine | PI3K Inhibition | Inhibits PI3Kβ (72%) and PI3Kγ (84%) isoforms. | nih.gov |
| Compound 1g | Thienopyridine | Unknown (HCC-specific) | IC₅₀ of 0.016μM against HepG2 cells; induces G₀/G₁ arrest. | nih.gov |
Neurodegenerative Disease Therapies (e.g., Alzheimer's disease via GSK-3β inhibition)
Glycogen (B147801) synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. nih.gov Consequently, GSK-3β is a significant drug discovery target for AD treatment. researchgate.net
A series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been designed and synthesized as potential GSK-3β inhibitors. nih.gov The thieno[3,2-c]pyrazol-3-amine framework was selected for its potential to form multiple hydrogen bonds within the enzyme's hinge region. nih.gov One derivative, Compound 16b , emerged as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM and demonstrated good kinase selectivity. nih.gov In cellular assays using SH-SY5Y neuroblastoma cells, Compound 16b was non-toxic and effectively targeted GSK-3β, leading to a dose-dependent decrease in phosphorylated tau at Ser396. nih.gov Furthermore, the compound increased the expression of β-catenin and neurogenesis markers, promoting neuronal neurite outgrowth, suggesting it could be a promising lead for further investigation in AD therapy. nih.gov
| Compound | Target | In Vitro Activity (IC₅₀) | Cellular Effects | Reference |
|---|---|---|---|---|
| Compound 16b | GSK-3β | 3.1 nM | Decreased p-tau (Ser396); promoted neurite outgrowth in SH-SY5Y cells. | nih.gov |
Anti-inflammatory and Immunomodulatory Agents
Thienopyridine derivatives have been explored for their potential to treat inflammatory and autoimmune diseases. nih.govgoogle.com Certain compounds based on the thieno[3,2-c]pyridine (B143518) scaffold have been developed as potassium channel inhibitors, specifically targeting voltage-gated potassium channels like Kv1.3. google.com The Kv1.3 channel is a validated target for immunomodulation, as its blockade can suppress the activation and proliferation of effector memory T-cells, which play a key role in autoimmune diseases. Thienopyridine-based Kv1.3 blockers have shown potential for the treatment of conditions such as rheumatoid arthritis, type-1 diabetes, inflammatory bowel disease, and multiple sclerosis. google.com
Antimalarial and Antimicrobial Research
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antimalarial agents. The thienopyridine scaffold has been utilized as a starting point for this research. nih.gov
Antimalarial Activity: Derivatives of thieno[3,2-c]quinoline have been synthesized and evaluated for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. researchgate.net One pyronaridine (B1678541) analogue, Compound 9 , showed an IC₅₀ value of 210 nM against the chloroquine-sensitive 3D7 strain and 750 nM against the chloroquine-resistant Dd2 strain. researchgate.net In a separate study, tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine derivatives were assessed against the chloroquine-resistant W2 strain of P. falciparum, with two compounds, F4 and F16 , exhibiting significant activity with IC₅₀ values of 0.75 μM and 0.74 μM, respectively. rsc.org Additionally, the thienopyridine scaffold has been identified in computational studies as a potential inhibitor of N-myristoyltransferase (NMT), an enzyme target in parasites like Plasmodium vivax. mdpi.com
Antimicrobial Activity: Researchers have synthesized 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones and tested their antibacterial activity. nih.govresearchgate.net Several of these compounds demonstrated in vitro activity (Minimum Inhibitory Concentration - MIC) comparable to established antibiotics like Gatifloxacin and Ciprofloxacin against various bacterial strains. nih.govresearchgate.net In another study, new thieno[2,3-b]pyridine-based compounds were synthesized and evaluated. ekb.eg The most potent antimicrobial compound, 3c , exhibited MIC values in the range of 4-16 μg/mL against a panel of bacterial and fungal strains. ekb.eg
| Compound | Scaffold | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Compound 9 | Thieno[3,2-c]quinoline | Antimalarial | IC₅₀ of 210 nM (P. falciparum 3D7) and 750 nM (P. falciparum Dd2). | researchgate.net |
| F16 | Tetrahydrobenzo researchgate.netgoogle.comthieno[2,3-d]pyrimidine | Antimalarial | IC₅₀ of 0.74 μM (P. falciparum W2). | rsc.org |
| Compound 3c | Thieno[2,3-b]pyridine (B153569) | Antimicrobial | MIC values ranging from 4-16 μg/mL. | ekb.eg |
Antipsychotic Activity Investigation
The thieno[3,2-c]pyridine ring has been identified as a novel pharmacophore with potential antipsychotic activity. nih.govacs.org New arylpiperazine derivatives incorporating the 4-(1-piperazinyl)thieno[3,2-c]pyridine system were synthesized and evaluated in behavioral models of antipsychotic efficacy. These compounds showed significant activity in blocking apomorphine-induced stereotypy and climbing behaviors in rodents. nih.gov
Further investigation into their mechanism revealed a strong affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors, but weak interaction with the dopamine (B1211576) D₂ receptor. nih.gov This receptor binding profile distinguishes them from typical antipsychotics. Electrophysiological studies on a lead prototype, Compound 22 , indicated distinct effects on dopamine neurons in the A9 (nigrostriatal) and A10 (mesolimbic) areas of the brain, suggesting a novel mechanism of action. nih.gov Other research has also identified thienopyridine derivatives as selective and full agonists at the dopamine D₁ receptor, highlighting the scaffold's potential for modulating dopaminergic neurotransmission. nih.govnih.gov
Development of Chemical Probes for Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive core for the development of highly selective kinase inhibitors that can serve as chemical probes. nih.gov
Researchers have developed inhibitors based on this scaffold that exhibit high kinome-wide selectivity. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes while maintaining selectivity. nih.gov This approach led to the development of MU1920 , a highly selective inhibitor of the kinase Haspin. This compound fulfills the criteria for a quality chemical probe and is suitable for in vivo applications to help elucidate the biological functions of underexplored protein kinases. nih.gov
Computational-Aided Drug Design Initiatives for Thienopyridine Optimization
Computational-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, enabling the rapid and efficient optimization of lead compounds. mdpi.comemanresearch.org For the thieno[3,2-c]pyridine scaffold, various computational techniques are being employed to explore and refine its derivatives for enhanced therapeutic potential. These initiatives primarily focus on understanding the structure-activity relationships (SAR) that govern the biological activity of these compounds. nih.gov
Key among these computational methods is the Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thienopyridine derivatives. nih.govnih.gov These models help to identify the key structural features and physicochemical properties that are crucial for the compound's interaction with its biological target. For instance, a 3D-QSAR study on thienopyridine derivatives as inhibitors of IKKβ, a target for inflammatory diseases and cancer, revealed that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity. nih.gov The models indicated that substituting hydrophobic groups with electron-withdrawing effects at specific positions (R4 and R6) on the thienopyridine ring could significantly increase the compound's potency. nih.gov
Molecular docking is another powerful CADD tool used to predict the binding orientation of small molecule ligands to their protein targets. researchgate.net For thienopyridine derivatives, docking studies have provided critical insights into their binding modes within the active sites of various enzymes, such as Aurora-B kinase and VEGFR-2 kinase. nih.govresearchgate.net By visualizing these interactions, researchers can rationally design new derivatives with improved binding affinity and selectivity. For example, docking studies on Aurora-B kinase inhibitors revealed important interactions with amino acids in the ATP-binding region, guiding further optimization efforts. nih.gov
The synergy of QSAR and molecular docking provides a robust platform for virtual screening and the design of novel thienopyridine-based inhibitors. These computational approaches have been instrumental in identifying promising candidates for a range of therapeutic targets, including kinases involved in cancer progression and enzymes crucial for microbial survival. nih.govdmed.org.ua
Table 1: Application of CADD in Thienopyridine Research
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Optimization of Aurora-B kinase inhibitors | Statistically significant models (q² of 0.70-0.72) were developed, highlighting structural requirements for inhibition. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidation of structural requirements for IKKβ inhibition | Models with high predictive capability (q² of 0.647-0.671) indicated the importance of hydrophobic and electrostatic fields for activity. | nih.gov |
| Molecular Docking | Investigation of binding modes of Aurora-B kinase inhibitors | Revealed key interactions within the ATP-binding site of the protein. | nih.gov |
| Molecular Docking | Understanding the binding of derivatives to Hsp90 | Indicated crucial molecular interactions with the target protein, supporting their potential as anticancer agents. | nih.gov |
| Virtual Screening | Identification of novel kinase inhibitors | Led to the discovery of potent inhibitors for targets like VEGFR-2 and FAK. | researchgate.netnih.gov |
Challenges and Opportunities in Thienopyridine Research for Novel Therapies
The exploration of thieno[3,2-c]pyridine and its related isomers as scaffolds for novel therapeutics is a field ripe with both challenges and significant opportunities. While historically known for their application as antiplatelet agents like clopidogrel (B1663587) and ticlopidine, which target the P2Y12 receptor, the versatility of the thienopyridine core presents a much broader therapeutic potential. researchgate.netoup.com
Challenges:
One of the primary challenges in thienopyridine research is achieving selectivity. Many thienopyridine derivatives, particularly those designed as kinase inhibitors, can interact with multiple targets due to the conserved nature of the ATP-binding site across the kinome. researchgate.net This lack of selectivity can lead to off-target effects. Overcoming this requires sophisticated medicinal chemistry strategies and computational design to enhance target specificity.
Synthetic accessibility can also pose a hurdle. The construction of the fused thienopyridine ring system and the introduction of diverse substituents can involve complex, multi-step synthetic routes, which may be low-yielding. abertay.ac.uk The development of more efficient and versatile synthetic methodologies is crucial for generating the chemical diversity needed for comprehensive SAR studies. researchgate.net
Furthermore, the emergence of drug resistance is a persistent challenge in many therapeutic areas, including oncology and infectious diseases. For any new class of therapeutic agents, including novel thienopyridines, understanding and anticipating potential resistance mechanisms is essential for their long-term clinical viability.
Opportunities:
Despite these challenges, the opportunities for thienopyridine research are vast. The scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. This versatility has led to the investigation of thienopyridine derivatives for a wide array of diseases.
There is significant opportunity in oncology, where thienopyridines have been identified as potent inhibitors of various kinases crucial for cancer cell growth and survival, such as VEGFR-2, Aurora-B kinase, FAK, and CDK7. nih.govnih.govresearchgate.netnih.gov Additionally, derivatives are being explored as inhibitors of other cancer-related targets like the smoothened (Smo) receptor in the Hedgehog signaling pathway and heat shock protein 90 (Hsp90). nih.govrsc.org
Beyond cancer, thienopyridines are showing promise in the fields of infectious diseases, with derivatives exhibiting antimicrobial and antiviral properties. researcher.lifeekb.eg For instance, certain derivatives have been identified as potential inhibitors of Herpes Simplex Virus-1 (HSV-1) replication. researcher.life There is also potential in developing treatments for neurological disorders, with some tetrahydrothieno[3,2-c]pyridine derivatives being investigated for their role in modulating neurotransmitter systems. chemimpex.com
The ongoing refinement of computational tools will continue to open new avenues for thienopyridine research, allowing for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of less-studied thienopyridine isomers also presents an opportunity to discover novel biological activities. researchgate.net
Table 2: Therapeutic Areas of Opportunity for Thienopyridine Derivatives
| Therapeutic Area | Biological Target/Application | Reference |
|---|---|---|
| Oncology | Kinase Inhibition (VEGFR-2, Aurora-B, FAK, CDK7) | nih.govnih.govresearchgate.netnih.gov |
| Hsp90 Inhibition | researchgate.netnih.gov | |
| Smoothened (Smo) Antagonism | rsc.org | |
| Infectious Diseases | Antiviral (e.g., HSV-1) | researcher.life |
| Antimicrobial Agents | ekb.eg | |
| Cardiovascular Disease | Platelet Inhibition (P2Y12 Receptor) | researchgate.netoup.combmj.com |
| Neurological Disorders | Modulation of Neurotransmitter Systems | chemimpex.com |
Q & A
Q. What are the common synthetic routes for Thieno[3,2-c]pyridin-7-ol, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization reactions or functionalization of preformed thienopyridine scaffolds. For example, describes the use of 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone or ethyl chloroacetate to form thienopyridine cores. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Key techniques include:
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range and hydroxyl protons (broad singlet, δ ~10–12 ppm). Substituents on the thieno ring alter splitting patterns .
- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) with <5 ppm mass accuracy. highlights HRMS for verifying derivatives like ethyl 2-arylthio-thieno[2,3-b]pyridine carboxylates .
- IR Spectroscopy : Hydroxyl stretches (~3200 cm⁻¹) and C=S/C-O bonds (1100–1250 cm⁻¹) help confirm functional groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors. Respiratory protection (N95 masks) is advised for prolonged exposure .
- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate) and dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the binding interactions of this compound derivatives with target enzymes like kinases?
- Co-Crystallization : Co-crystallize the compound with purified kinase domains (e.g., Lck or KDR) in buffers containing PEG 3350 or ammonium sulfate. used 20% PEG 8000 for ketohexokinase complexes .
- Data Collection : Resolve structures at ≤2.0 Å resolution using synchrotron radiation. Analyze hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp/Lys in ATP-binding pockets) .
- Validation : Cross-validate with mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in assay conditions (e.g., ATP concentrations in kinase assays). reports IC₅₀ values for Src-family kinases, highlighting selectivity thresholds .
- Structural Analogues : Test isomers (e.g., thieno[3,2-b] vs. [3,2-c] derivatives) to isolate positional effects on activity .
Q. How do researchers design experiments to assess the selectivity of this compound derivatives against related kinase targets?
- Kinase Profiling Panels : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. identifies derivatives with >100-fold selectivity for Lck over Src .
- Molecular Dynamics (MD) Simulations : Simulate binding poses to predict off-target interactions. Focus on hinge-region residues unique to the target kinase .
- Cellular Validation : Use knockout cell lines (e.g., CRISPR-Cas9-edited Lck⁻/⁻ T-cells) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
